Pd318088

Übersicht

Beschreibung

PD318088 ist ein niedermolekularer Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und der Mitogen-aktivierten Proteinkinase-Kinase 2. Es ist ein Analogon von PD184352 und bekannt für seine potenzielle antiproliferative Aktivität gegen Krebszellen. This compound bindet gleichzeitig mit Adenosintriphosphat in einer Region des aktiven Zentrums der Mitogen-aktivierten Proteinkinase-Kinase 1, die an das Adenosintriphosphat-Bindungsstelle angrenzt .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einführung verschiedener funktioneller Gruppen in eine Kernstruktur beinhalten. Die Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, einschließlich Halogenierung und Aminierung.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Brom, Fluor und Jod werden durch Substitutionsreaktionen in die Kernstruktur eingeführt.

Letzte Modifikationen:

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen durch andere Gruppen, was zur Bildung von substituierten Derivaten führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: this compound wird in der Krebsforschung verwendet, um seine antiproliferative Aktivität gegen Krebszellen zu untersuchen. .

Signaltransduktionsstudien: this compound wird verwendet, um die Signalwege der Mitogen-aktivierten Proteinkinase-Kinase 1 und der Mitogen-aktivierten Proteinkinase-Kinase 2 zu untersuchen. .

Arzneimittelentwicklung: this compound wird als Leitstruktur bei der Entwicklung neuer Medikamente verwendet, die auf die Mitogen-aktivierte Proteinkinase-Kinase 1 und die Mitogen-aktivierte Proteinkinase-Kinase 2 abzielen. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es gleichzeitig mit Adenosintriphosphat in einer Region des aktiven Zentrums der Mitogen-aktivierten Proteinkinase-Kinase 1 bindet, die an das Adenosintriphosphat-Bindungsstelle angrenzt. Diese Bindung hemmt die Aktivität der Mitogen-aktivierten Proteinkinase-Kinase 1 und der Mitogen-aktivierten Proteinkinase-Kinase 2, was zur Unterdrückung von nachgeschalteten Signalwegen führt, die an Zellproliferation und Überleben beteiligt sind . Der Hemmmechanismus ist wahrscheinlich auf lokalisierte Konformationsänderungen im aktiven Zentrum zurückzuführen, anstatt auf eine globale Veränderung der Gesamtstruktur .

Vorbereitungsmethoden

PD318088 is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core structure. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure is synthesized through a series of reactions, including halogenation and amination.

Introduction of functional groups: Functional groups such as bromine, fluorine, and iodine are introduced to the core structure through substitution reactions.

Final modifications:

Analyse Chemischer Reaktionen

PD318088 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents and catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

PD318088 has been primarily investigated for its efficacy in treating cancers characterized by BRAF mutations, particularly the BRAFV600E mutation. Research indicates that tumors harboring this mutation exhibit heightened sensitivity to MEK inhibitors like this compound. In preclinical studies, it has demonstrated significant antitumor activity against various cancer cell lines, including melanoma and colorectal cancer .

| Cancer Type | Mutation | Response to this compound |

|---|---|---|

| Melanoma | BRAFV600E | High sensitivity; effective inhibition |

| Colorectal Cancer | KRAS/BRAF mutations | Moderate sensitivity; potential benefit |

| Glioblastoma | Various mutations | Limited efficacy; under investigation |

Combination Therapies

Combining this compound with other targeted therapies has been explored to enhance its therapeutic effects. For instance, studies have shown that combining this compound with BRAF inhibitors can lead to synergistic effects, improving treatment outcomes in patients with advanced melanoma .

Preclinical Studies

In vitro and in vivo studies have validated the effectiveness of this compound across different tumor types. For example, a study involving glioblastoma demonstrated that this compound could inhibit cell growth and induce apoptosis in tumor cells resistant to other treatments .

Case Study 1: Melanoma Treatment

A clinical trial investigated the use of this compound in patients with advanced melanoma who had previously failed BRAF inhibitor therapy. Results indicated that a subset of patients exhibited partial responses, suggesting that this compound could serve as a viable option for those resistant to first-line treatments .

Case Study 2: Colorectal Cancer

In preclinical models of colorectal cancer with KRAS mutations, this compound showed promise when used in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy approaches .

Wirkmechanismus

PD318088 exerts its effects by binding simultaneously with adenosine triphosphate in a region of the mitogen-activated protein kinase kinase 1 active site that is adjacent to the adenosine triphosphate-binding site. This binding inhibits the activity of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . The inhibition mechanism is likely due to localized conformational changes in the active site rather than a global change in the overall structure .

Vergleich Mit ähnlichen Verbindungen

PD318088 ist anderen Inhibitoren der Mitogen-aktivierten Proteinkinase-Kinase 1 und der Mitogen-aktivierten Proteinkinase-Kinase 2 ähnlich, wie z. B. PD184352, RO5126766 und Mirdametinib. this compound ist in seiner Bindungsart und Struktur einzigartig. Im Gegensatz zu anderen Inhibitoren bindet this compound gleichzeitig mit Adenosintriphosphat in einer Region, die an das Adenosintriphosphat-Bindungsstelle angrenzt, was einen eindeutigen Hemmmechanismus bietet .

Ähnliche Verbindungen

PD184352: Ein Analogon von this compound mit ähnlicher inhibitorischer Aktivität gegenüber der Mitogen-aktivierten Proteinkinase-Kinase 1 und der Mitogen-aktivierten Proteinkinase-Kinase 2

RO5126766: Ein dualer RAF/Mitogen-aktivierter Proteinkinase-Kinase-Inhibitor mit potenter Antikrebsaktivität

Mirdametinib: Ein selektiver, nicht-Adenosintriphosphat-kompetitiver Mitogen-aktivierter Proteinkinase-Kinase-Inhibitor mit Antitumoraktivität

Biologische Aktivität

PD318088 is a novel compound classified as a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. It is an analog of PD184352 and is characterized by its allosteric and non-ATP competitive inhibition properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic implications.

This compound interacts with MEK1/2 by binding to an allosteric site adjacent to the ATP-binding pocket. This binding results in the formation of ternary complexes with ATP, which enhances the dimerization dissociation constant for both MEK1 and MEK2 from approximately 75 nM to about 140 nM, indicating a significant alteration in the kinase's activity. The compound's ability to prevent the activation of MEK1/2 leads to downstream effects on the MAPK signaling pathway, which is crucial in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound has been tested across multiple models, including glioblastoma multiforme (GBM) and colorectal cancer (CRC) cell lines. For instance, a study utilizing mouse avatar models showed that this compound effectively inhibited tumor growth when administered within a concentration range of 0.015 nM to 100 nM. The relative ATP levels were measured to assess cell viability post-treatment, indicating significant cytotoxic effects .

Case Studies

- Glioblastoma Multiforme : In a recent study focused on GBM, this compound was identified as one of the leading candidates for further development due to its robust efficacy across diverse patient-derived xenograft (PDX) models .

- Colorectal Cancer : Research involving CRC cell lines revealed that this compound not only inhibited cell proliferation but also modulated Wnt signaling pathways, suggesting potential implications for combination therapies targeting multiple pathways in cancer treatment .

Comparative Analysis of MEK Inhibitors

The following table summarizes key characteristics and findings related to this compound compared to other MEK inhibitors:

Resistance Mechanisms

Despite its promising activity, resistance mechanisms to MEK inhibitors like this compound have been observed. Studies indicate that alterations in downstream signaling pathways, particularly those involving RAS mutations or activation of compensatory pathways like PI3K/AKT, can diminish the effectiveness of MEK inhibition . Understanding these mechanisms is crucial for developing combination therapies that can enhance the efficacy of this compound.

Eigenschaften

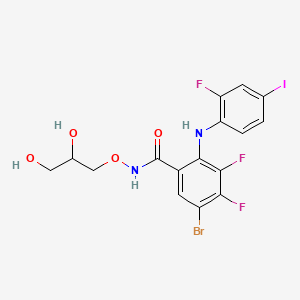

IUPAC Name |

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSGBYXSKOLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437004 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-00-7 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.